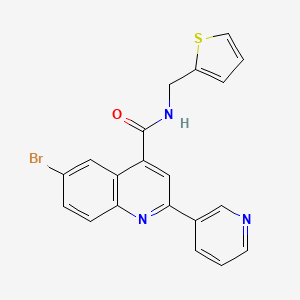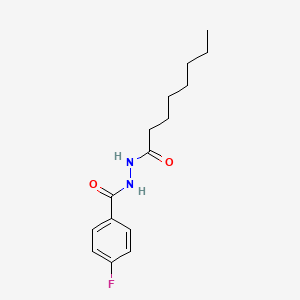![molecular formula C15H14F3N3O2 B4652511 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4652511.png)
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide
描述
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide, commonly known as DPA, is a novel small molecule compound that has gained significant attention in the field of scientific research. DPA has shown promising results in various studies, particularly in the area of cancer research, due to its unique mechanism of action and its ability to inhibit the growth of cancer cells.
作用机制
DPA exerts its anticancer effects by targeting the mitochondrial respiratory chain complex I, which is involved in the production of ATP, the energy currency of the cell. DPA inhibits the activity of complex I, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This increase in ROS production leads to oxidative stress, which ultimately leads to apoptosis of cancer cells.
Biochemical and Physiological Effects:
DPA has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This selectivity is thought to be due to the higher dependence of cancer cells on complex I for ATP production, compared to normal cells. In addition, DPA has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
实验室实验的优点和局限性
One of the main advantages of DPA is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of DPA is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, more studies are needed to determine the optimal dosage and administration route for DPA.
未来方向
Future research on DPA could focus on optimizing its pharmacokinetics and pharmacodynamics, as well as identifying potential drug combinations that could enhance its anticancer effects. In addition, more studies are needed to determine the safety and efficacy of DPA in vivo, particularly in animal models and clinical trials.
In conclusion, DPA is a novel small molecule compound that has shown promising results in various scientific research studies, particularly in the area of cancer research. DPA's unique mechanism of action, selective cytotoxicity towards cancer cells, and anti-inflammatory effects make it a promising candidate for cancer therapy. However, more studies are needed to determine its optimal dosage and administration route, as well as its safety and efficacy in vivo.
科学研究应用
DPA has been extensively studied for its potential as an anticancer agent. Studies have shown that DPA inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. DPA has also been shown to inhibit the expression of various proteins that are involved in cancer cell growth and proliferation, such as cyclin D1 and c-Myc. In addition, DPA has been shown to sensitize cancer cells to chemotherapy drugs, thereby enhancing their effectiveness.
属性
IUPAC Name |
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c1-9-6-10(2)21(14(23)19-9)8-13(22)20-12-5-3-4-11(7-12)15(16,17)18/h3-7H,8H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWONMBUUIVNRQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-1-YL)-N-[3-(trifluoromethyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4652429.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4652439.png)
![7-(3,5-dichlorophenyl)-2-{[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4652446.png)
![6-cyclopropyl-3-methyl-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4652478.png)
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4652484.png)
![N-(4-acetylphenyl)-2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4652485.png)
![1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide](/img/structure/B4652488.png)
![4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4652495.png)

![4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B4652513.png)
![N-[4-chloro-3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]butanamide](/img/structure/B4652521.png)
![2-[5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4652524.png)
![2-(3-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4652541.png)